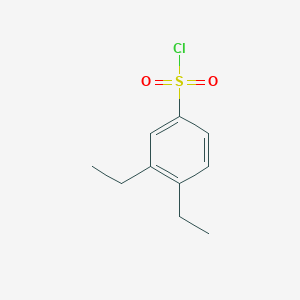

3,4-Diethylbenzene-1-sulfonyl chloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Applications in Oligonucleotide Synthesis

Poly(3,5-diethylstyrene) sulfonyl chloride, a derivative of 3,4-Diethylbenzene-1-sulfonyl chloride, has been used in the synthesis of internucleotide bonds. This polymer has proven to be a convenient condensing agent for oligonucleotide synthesis, yielding dinucleoside phosphates in high purity and yield through simple isolation and purification procedures (Rubinstein & Patchornik, 1975).

In Organic Chemistry and Industrial Applications

Sulfonyl chlorides, including derivatives of this compound, are extensively used in various industrial applications such as the production of detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. These compounds are crucial in the synthesis of sulfonic acids and their esters (Lezina et al., 2011).

Catalytic Decarboxylative Radical Sulfonylation

In pharmaceutical and agrochemical industries, sulfones are key structural motifs. The derivatives of this compound are utilized in the synthesis of these sulfones through decarboxylative radical sulfonylation. This process demonstrates broad substrate scope and functional group compatibility, useful in modifying natural products and pharmaceuticals (He et al., 2020).

Gas-Phase Electron Diffraction and Quantum Chemical Studies

These compounds are also important in quantum chemical studies. For instance, the structure of 4-nitrobenzene sulfonyl chloride, a related compound, was analyzed using gas-phase electron diffraction and quantum chemical methods, providing insights into its molecular structure and properties (Petrov et al., 2009).

Modification of Ion-Exchange Membranes

Sulfonyl chloride groups, derived from compounds like this compound, are used to modify the properties of ion-exchange membranes. These modifications enhance the membranes' permselectivity for certain ions and reduce electrical resistance, important in various industrial processes (Takata & Sata, 1996).

Synthesis of Enantiopure Fused Polycyclic Sultones

Derivatives of this compound have been used in the controlled preparation of fused δ-sultone derivatives. These derivatives are vital in creating enynyl [1,2]oxathiine 1,1-dioxides, which are significant in pharmaceutical synthesis (Alcaide et al., 2016).

Antibacterial Agents Synthesis

N-substituted sulfonamides containing benzodioxane moiety, synthesized using derivatives of this compound, have shown potent antibacterial properties against various bacterial strains. This synthesis is crucial in developing new antibacterial drugs (Abbasi et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3,4-Diethylbenzene-1-sulfonyl chloride is the carbon atoms of the aromatic ring . The compound is involved in electrophilic aromatic substitution reactions .

Mode of Action

The compound acts as an electrophile, attacking the carbon atoms of the aromatic ring to form a cationic intermediate . This is a polar, stepwise process similar to electrophilic addition reactions to alkenes .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution pathway . The compound’s interaction with its target leads to the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic ring .

Result of Action

The result of the compound’s action is a substitution product of the aromatic ring . The aromatic ring is regenerated from the cationic intermediate by the loss of a proton .

Propiedades

IUPAC Name |

3,4-diethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-3-8-5-6-10(14(11,12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFJTJWGZDPGGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

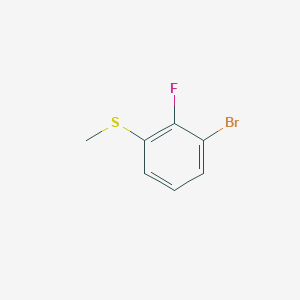

CCC1=C(C=C(C=C1)S(=O)(=O)Cl)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1441952.png)

![1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1441953.png)

![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1441955.png)

![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)

![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)

![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)